molecular formula C14H17BrN2OS B14807563 N-[(2-bromophenyl)carbamothioyl]cyclohexanecarboxamide

N-[(2-bromophenyl)carbamothioyl]cyclohexanecarboxamide

Cat. No.: B14807563
M. Wt: 341.27 g/mol
InChI Key: MMOXRPLQVVRIBO-UHFFFAOYSA-N
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Description

N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound with the molecular formula C14H17BrN2OS It is known for its unique structure, which includes a bromophenyl group, a carbonothioyl group, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide typically involves the reaction of 2-bromoaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-bromoaniline+cyclohexanecarbonyl chlorideN-[(2-bromophenyl)amino]carbonothioylcyclohexanecarboxamide\text{2-bromoaniline} + \text{cyclohexanecarbonyl chloride} \rightarrow \text{N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide} 2-bromoaniline+cyclohexanecarbonyl chloride→N-[(2-bromophenyl)amino]carbonothioylcyclohexanecarboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide
  • N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide
  • N-{[(2-iodophenyl)amino]carbonothioyl}cyclohexanecarboxamide

Uniqueness

N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets compared to its chlorinated or fluorinated analogs.

This detailed article provides a comprehensive overview of N-{[(2-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17BrN2OS

Molecular Weight

341.27 g/mol

IUPAC Name

N-[(2-bromophenyl)carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H17BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19)

InChI Key

MMOXRPLQVVRIBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2Br

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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